3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione
Description
3-[(Adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione is a synthetic small molecule featuring a pyrrolidine-2,5-dione (succinimide) core modified with an adamantane-derived amino group and a 3,4-dimethoxyphenethyl substituent. The 3,4-dimethoxyphenyl group may contribute to receptor-binding interactions, as methoxy-substituted aromatics are common pharmacophores in CNS-targeting and anticancer agents .
Properties
IUPAC Name |
3-(1-adamantylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-29-20-4-3-15(10-21(20)30-2)5-6-26-22(27)11-19(23(26)28)25-24-12-16-7-17(13-24)9-18(8-16)14-24/h3-4,10,16-19,25H,5-9,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNUBAVLKQNTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Adamantyl Group: This step may involve nucleophilic substitution reactions where an adamantylamine derivative is introduced.
Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally or functionally related compounds:
Key Observations
Adamantane Modifications: The target compound and triazole-thione analogs (e.g., ) share adamantane-derived groups, which enhance lipophilicity (logP ~4–5 estimated) and resistance to oxidative metabolism. In contrast, the thiazinane-carboxamide analog () replaces the amino group with an ether-linked adamantane, reducing hydrogen-bonding capacity but increasing steric bulk.
Pyrrolidine-2,5-dione vs. Triazole-Thione Cores :
- The target’s pyrrolidine-2,5-dione core is conformationally flexible, favoring interactions with enzymes like histone deacetylases (HDACs) or kinases. Triazole-thiones (e.g., ) are rigid and may target topoisomerases or microtubules .
- Y020-0106 () shares the pyrrolidine-2,5-dione core but replaces adamantane with a sulfanyl group, reducing lipophilicity (logP ~3.5) and possibly altering target specificity.
Aromatic Substituents: The target’s 3,4-dimethoxyphenethyl group resembles ligands for adrenergic or serotonin receptors. Comparatively, the 4-hydroxybenzylidene group in triazole-thione analogs () may enhance antioxidant activity via phenol-mediated radical scavenging .
Physicochemical and Pharmacokinetic Metrics
Research Findings and Implications
- Anticancer Potential: Triazole-thione analogs () show in vitro cytotoxicity against leukemia and solid tumors, linked to intercalation and topoisomerase inhibition. The target compound’s dimethoxyphenyl group may confer similar activity but with improved CNS penetration .
- Metabolic Stability : Adamantane-containing compounds exhibit prolonged half-lives in preclinical models due to resistance to cytochrome P450 oxidation .
- Limitations : Lack of explicit data on the target compound necessitates validation via kinase/HDAC inhibition assays and ADME profiling.
Biological Activity
The compound 3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione is a hybrid molecule that combines the adamantane structure with a pyrrolidine core and a substituted phenyl group. This unique structure suggests potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will explore its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for the compound is . Its structural components include:
- Adamantane moiety : Known for its stability and ability to interact with various biological targets.
- Pyrrolidine ring : Often associated with various pharmacological effects.
- 3,4-Dimethoxyphenyl group : This substitution may enhance biological activity through increased lipophilicity and receptor interaction.
Anticancer Properties
Research indicates that adamantane derivatives exhibit significant anticancer activity. For instance, studies on related compounds have shown that adamantane-linked isothiourea derivatives can suppress tumor growth in vitro and in vivo. The mechanism of action is believed to involve:
- Inhibition of soluble epoxide hydrolase (sEH) : This enzyme plays a role in inflammatory processes, and its inhibition may reduce tumor proliferation .
- Cytotoxic effects on cancer cell lines : Compounds similar to this compound have demonstrated cytotoxicity against various human tumor cell lines using assays like MTT .
The proposed mechanisms through which this compound exerts its biological effects include:
- Cell cycle arrest : Inducing apoptosis in cancer cells by interfering with cell cycle progression.
- Modulation of signaling pathways : Affecting pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation .
Case Studies
Several studies have focused on compounds structurally related to this compound:
- In Vitro Studies :
- In Vivo Studies :
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
